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Compound of Interest

Compound Name: 3-Fluoro-4-methoxybenzonitrile

Cat. No.: B1362260 Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise structural elucidation of

molecular compounds is paramount. 3-Fluoro-4-methoxybenzonitrile, a substituted aromatic

nitrile, presents a valuable scaffold in medicinal chemistry and materials development. Its

unique electronic properties, stemming from the interplay of the fluoro, methoxy, and nitrile

functional groups, make it a versatile building block for novel molecular architectures. This

guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FTIR) and

Mass Spectrometry (MS) data for 3-Fluoro-4-methoxybenzonitrile, offering a framework for

its unambiguous identification and characterization.

Due to the limited availability of direct experimental spectra for 3-Fluoro-4-
methoxybenzonitrile in public databases at the time of this writing, this guide will leverage

data from its close structural isomer, 4-Fluoro-3-methoxybenzonitrile, for comparative analysis.

This approach, combined with foundational principles of spectroscopy, will provide a robust

predictive model for the spectral features of the target molecule.

The Significance of Spectroscopic Analysis
FTIR and mass spectrometry are cornerstone analytical techniques in modern chemistry. FTIR

spectroscopy probes the vibrational modes of molecules, providing a unique "fingerprint" based

on the functional groups present. Each bond within a molecule vibrates at a characteristic
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frequency, and absorption of infrared radiation at these frequencies gives rise to a distinct

spectral pattern.

Mass spectrometry, on the other hand, provides information about the mass-to-charge ratio of a

molecule and its fragments. This allows for the determination of the molecular weight and offers

insights into the molecule's structure through the analysis of its fragmentation patterns upon

ionization. Together, these techniques offer a powerful and complementary approach to

structural confirmation.

An Overview of 3-Fluoro-4-methoxybenzonitrile
Property Value Source

Molecular Formula C₈H₆FNO --INVALID-LINK--

Molecular Weight 151.14 g/mol --INVALID-LINK--

CAS Number 331-62-4 --INVALID-LINK--

Structure

A benzene ring substituted

with a fluorine atom at position

3, a methoxy group at position

4, and a nitrile group at

position 1.

Fourier-Transform Infrared (FTIR) Spectroscopy
Analysis
The FTIR spectrum of 3-Fluoro-4-methoxybenzonitrile is expected to be rich with

information, showcasing the characteristic absorptions of its constituent functional groups.

Below is a predictive analysis based on established correlation tables and comparison with the

known spectrum of its isomer, 4-Fluoro-3-methoxybenzonitrile.[1]

Predicted FTIR Spectral Data for 3-Fluoro-4-methoxybenzonitrile
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Wavenumber
(cm⁻¹)

Functional Group Vibrational Mode Expected Intensity

~3100-3000 Aromatic C-H Stretching Medium to Weak

~2950-2850
Aliphatic C-H (in -

OCH₃)
Stretching Medium

~2230-2220 Nitrile (C≡N) Stretching Strong

~1610-1580 Aromatic C=C Stretching Medium to Strong

~1510-1480 Aromatic C=C Stretching Medium to Strong

~1270-1230 Aryl-O (in -OCH₃) Asymmetric Stretching Strong

~1100-1000 C-F Stretching Strong

~1050-1010 Aryl-O (in -OCH₃) Symmetric Stretching Medium

~900-675 Aromatic C-H Out-of-plane Bending Strong

Interpretation of Key FTIR Peaks:

Nitrile (C≡N) Stretch: The most characteristic peak in the spectrum will be the strong, sharp

absorption band around 2225 cm⁻¹. The position of this band is relatively insensitive to the

substitution pattern on the benzene ring.

Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹ are indicative of the C-H

stretching vibrations of the aromatic ring.

Aliphatic C-H Stretch: The methoxy group will give rise to medium-intensity C-H stretching

bands in the 2950-2850 cm⁻¹ region.

Aromatic C=C Stretches: The benzene ring will exhibit a series of characteristic absorptions

in the 1610-1450 cm⁻¹ region. The exact positions and intensities of these bands are

sensitive to the substitution pattern.

Aryl Ether (C-O) and C-F Stretches: Strong absorption bands are expected in the 1300-1000

cm⁻¹ region, corresponding to the C-O stretching of the methoxy group and the C-F
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stretching vibration. These bands may overlap, creating a complex pattern in this "fingerprint"

region of the spectrum.

Aromatic C-H Bending: The substitution pattern on the benzene ring will influence the

positions of the strong out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region,

providing further structural information.

Experimental Protocol for FTIR Analysis:

A standard protocol for acquiring the FTIR spectrum of a solid sample like 3-Fluoro-4-
methoxybenzonitrile would involve the KBr pellet method or Attenuated Total Reflectance

(ATR).

FTIR Experimental Workflow using the KBr Pellet Method.

Mass Spectrometry (MS) Analysis
Electron Ionization (EI) mass spectrometry of 3-Fluoro-4-methoxybenzonitrile is expected to

yield a prominent molecular ion peak and a series of characteristic fragment ions. The

fragmentation pattern will be governed by the relative stabilities of the resulting cations and

neutral losses.

Predicted Mass Spectrometry Data for 3-Fluoro-4-methoxybenzonitrile
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m/z Ion
Fragmentation
Pathway

Expected Relative
Abundance

151 [M]⁺ Molecular Ion High

136 [M - CH₃]⁺

Loss of a methyl

radical from the

methoxy group

High

122 [M - CHO]⁺
Loss of a formyl

radical
Moderate

108 [M - CH₃ - CO]⁺

Loss of a methyl

radical followed by

loss of carbon

monoxide

Moderate

93 [M - CH₃ - CO - F]⁺
Subsequent loss of a

fluorine atom
Low

75 [C₆H₄F]⁺

Cleavage of the

methoxy and nitrile

groups

Moderate

Interpretation of Key Mass Spectral Fragments:

Molecular Ion (m/z 151): A strong molecular ion peak is expected due to the stability of the

aromatic ring.

Loss of a Methyl Radical (m/z 136): A very common fragmentation pathway for methoxy-

substituted aromatics is the loss of a methyl radical (•CH₃) to form a stable oxonium ion.

Loss of a Formyl Radical (m/z 122): The loss of a formyl radical (•CHO) is another

characteristic fragmentation of anisole-type compounds.

Further Fragmentations: Subsequent losses of carbon monoxide (CO) and fluorine (F) from

the initial fragments can also be anticipated, leading to a series of lower mass-to-charge ratio

ions.
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Experimental Protocol for Mass Spectrometry Analysis:

A typical workflow for analyzing a solid sample like 3-Fluoro-4-methoxybenzonitrile by GC-

MS with electron ionization is outlined below.

GC-MS Experimental Workflow with Electron Ionization.

Comparative Analysis with Isomeric Compounds
The differentiation between 3-Fluoro-4-methoxybenzonitrile and its isomers, such as 4-

Fluoro-3-methoxybenzonitrile, can be challenging but is achievable through careful

spectroscopic analysis. While the mass spectra of these isomers are likely to be very similar

due to the formation of common fragment ions, their FTIR spectra, particularly in the fingerprint

region (1500-500 cm⁻¹), should exhibit subtle but distinct differences in the positions and

intensities of the C-H out-of-plane bending and C-F/C-O stretching vibrations. These

differences arise from the distinct patterns of substitution on the aromatic ring.

Conclusion
The structural confirmation of 3-Fluoro-4-methoxybenzonitrile relies on a comprehensive

analysis of its spectroscopic data. While direct experimental spectra are not readily available in

public repositories, a predictive analysis based on the known behavior of its constituent

functional groups and comparison with its isomers provides a strong foundation for its

characterization. The combination of the characteristic nitrile stretch in the FTIR spectrum and

the expected fragmentation pattern in the mass spectrum, including a prominent molecular ion

and the loss of a methyl radical, serves as a reliable guide for researchers and scientists

working with this important chemical intermediate. As with all analytical work, comparison with

an authenticated reference standard is the ultimate confirmation of identity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. 4-Fluoro-3-methoxybenzonitrile | C8H6FNO | CID 2737365 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Comparative Guide to the Spectroscopic
Characterization of 3-Fluoro-4-methoxybenzonitrile]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1362260#ftir-and-mass-spectrometry-
data-for-3-fluoro-4-methoxybenzonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/4-Fluoro-3-methoxybenzonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/4-Fluoro-3-methoxybenzonitrile
https://www.benchchem.com/product/b1362260#ftir-and-mass-spectrometry-data-for-3-fluoro-4-methoxybenzonitrile
https://www.benchchem.com/product/b1362260#ftir-and-mass-spectrometry-data-for-3-fluoro-4-methoxybenzonitrile
https://www.benchchem.com/product/b1362260#ftir-and-mass-spectrometry-data-for-3-fluoro-4-methoxybenzonitrile
https://www.benchchem.com/product/b1362260#ftir-and-mass-spectrometry-data-for-3-fluoro-4-methoxybenzonitrile
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1362260?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1362260?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

